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molecular formula C11H11FO3 B1599246 Methyl 4-(4-fluorophenyl)-4-oxobutanoate CAS No. 39560-31-1

Methyl 4-(4-fluorophenyl)-4-oxobutanoate

Cat. No. B1599246
M. Wt: 210.2 g/mol
InChI Key: WVLOAJPINXKMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06872851B1

Procedure details

In a 500 ml round-bottomed flask, 0.095 mol of the compound obtained in Step B is dissolved in 250 ml of methanol. 1 g of 10% activated palladium-on-carbon is added and magnetic stirring is carried out under a hydrogen atmosphere for 12 hours. The palladiated carbon is then filtered off, and the methanol is evaporated off under reduced pressure. The oil obtained is purified by chromatography on silica gel.
Quantity
0.095 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:4][CH:3]=1>CO.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.095 mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CCC(=O)OC)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The palladiated carbon is then filtered off
CUSTOM
Type
CUSTOM
Details
the methanol is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oil obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
FC1=CC=C(C=C1)CCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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